
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromophenyl group and diethylamine substituents, making it a unique derivative of tetrazole.
Métodos De Preparación
The synthesis of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Attachment of the Diethylamine Group: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tetrazole ring and the formation of corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The bromophenyl group and diethylamine substituents play a crucial role in determining the compound’s binding affinity and specificity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride can be compared with other similar compounds, such as:
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, leading to differences in reactivity and biological activity.
2H-Tetrazole-2-ethanamine, 5-(4-fluorophenyl)-N,N-diethyl-, monohydrochloride: The presence of a fluorophenyl group results in different chemical and biological properties compared to the bromophenyl derivative.
2H-Tetrazole-2-ethanamine, 5-(4-methylphenyl)-N,N-diethyl-, monohydrochloride:
Propiedades
Número CAS |
158553-50-5 |
|---|---|
Fórmula molecular |
C13H19BrClN5 |
Peso molecular |
360.68 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18BrN5.ClH/c1-3-18(4-2)9-10-19-16-13(15-17-19)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
CWGNJRDNIBULFX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


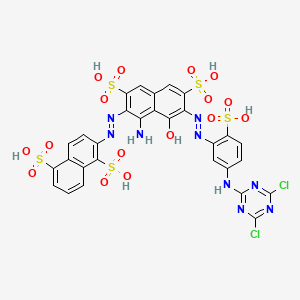
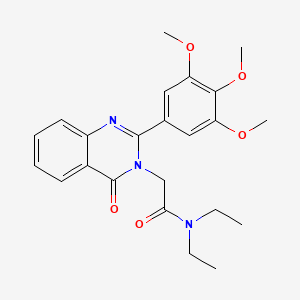
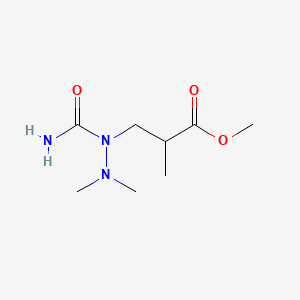
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
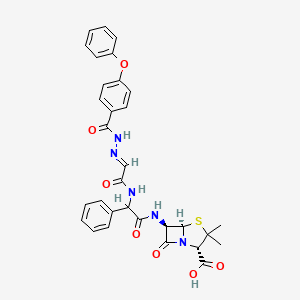
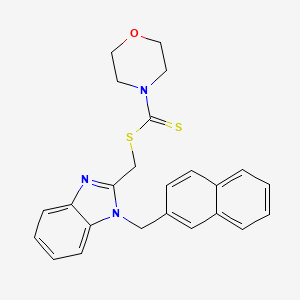
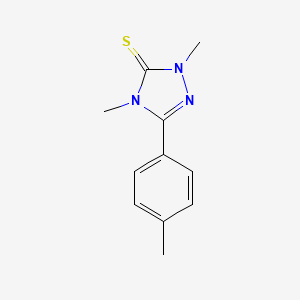
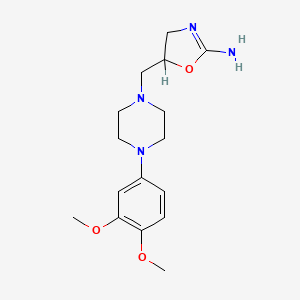
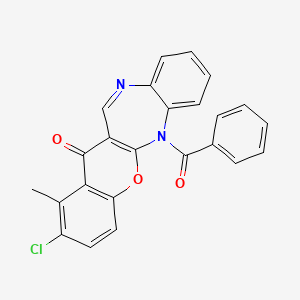
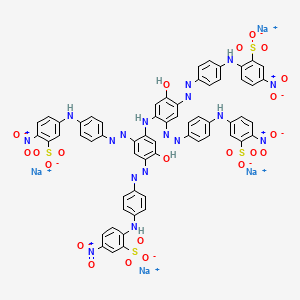
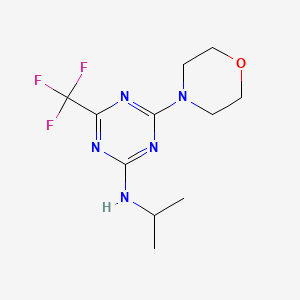
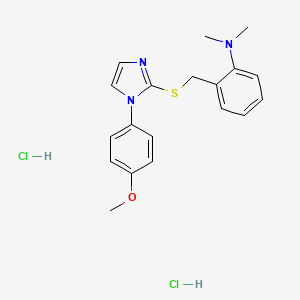
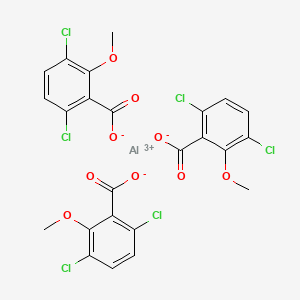
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
